BMS-687453
BMS-687453
BMS 687453 is a potent agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 10 nM in a transactivation assay using HEK293 cells). It is selective for PPARα over PPARγ (EC50 = 4,100 nM) as well as over a panel of human nuclear hormone receptors, including PPARδ, LXR, and RXR (EC50s = >25 μM). BMS 687453 (10-100 mg/kg) reduces plasma triglyceride levels and increases HDL levels in human ApoA1 transgenic mice. It also reduces serum triglyceride and LDL levels in hamsters fed a high-fat diet.
BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
Brand Name:
Vulcanchem
CAS No.:
1000998-59-3
VCID:
VC0521703
InChI:
InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
SMILES:
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Molecular Formula:
C22H21ClN2O6
Molecular Weight:
444.9 g/mol
BMS-687453
CAS No.: 1000998-59-3
Cat. No.: VC0521703
Molecular Formula: C22H21ClN2O6
Molecular Weight: 444.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BMS 687453 is a potent agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 10 nM in a transactivation assay using HEK293 cells). It is selective for PPARα over PPARγ (EC50 = 4,100 nM) as well as over a panel of human nuclear hormone receptors, including PPARδ, LXR, and RXR (EC50s = >25 μM). BMS 687453 (10-100 mg/kg) reduces plasma triglyceride levels and increases HDL levels in human ApoA1 transgenic mice. It also reduces serum triglyceride and LDL levels in hamsters fed a high-fat diet. BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia. |
|---|---|
| CAS No. | 1000998-59-3 |
| Molecular Formula | C22H21ClN2O6 |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) |
| Standard InChI Key | UJIBXDMNCMEJAY-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC |
| Appearance | Solid powder |
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